An In-depth Technical Guide to the Spectroscopic Profile of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
An In-depth Technical Guide to the Spectroscopic Profile of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Introduction
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. This molecule, featuring a chiral benzylic-like alcohol tethered to a 1,4-disubstituted pyrazole ring, is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of pyrazole scaffolds in pharmacologically active agents. The following sections detail the predicted and theoretical spectroscopic data based on the analysis of its immediate synthetic precursor, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, and established principles of spectroscopic interpretation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the data but also the rationale behind the spectral features.
Molecular Structure
Figure 1: Structure of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.
Synthesis and Sample Preparation
The target compound, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, is readily synthesized from its corresponding ketone, 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, via a standard reduction protocol. The choice of a mild reducing agent like sodium borohydride is crucial to selectively reduce the ketone without affecting the pyrazole or phenyl rings.
Figure 2: Synthetic workflow for the preparation of the title compound.
Experimental Protocol: Synthesis
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Dissolution: Dissolve 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, both ¹H and ¹³C NMR provide unambiguous evidence for the conversion of the ketone precursor to the desired alcohol.
Experimental Protocol: NMR Spectroscopy
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Instrumentation: Bruker Avance III 500 MHz spectrometer.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg of the sample in 0.6 mL of deuterated solvent.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | s | 1H | H-5 (pyrazole) |
| ~7.70 | d | 2H | ortho-H (phenyl) |
| ~7.65 | s | 1H | H-3 (pyrazole) |
| ~7.45 | t | 2H | meta-H (phenyl) |
| ~7.30 | t | 1H | para-H (phenyl) |
| ~5.00 | q | 1H | CH-OH |
| ~2.50 | d | 1H | OH |
| ~1.60 | d | 3H | CH₃ |
Rationale for Assignments:
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The reduction of the ketone to the alcohol results in significant changes in the proton environment of the ethan-1-ol side chain. The sharp singlet of the acetyl methyl group in the starting material is replaced by a doublet for the methyl group (~1.60 ppm) due to coupling with the newly formed methine proton.
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The methine proton (CH-OH) appears as a quartet around 5.00 ppm, split by the three protons of the adjacent methyl group.
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The hydroxyl proton (OH) is expected to appear as a broad singlet or a doublet (if coupling to the methine proton is observed) around 2.50 ppm. Its chemical shift is highly dependent on concentration and temperature.
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The protons on the pyrazole and phenyl rings will experience minor shifts compared to the ketone precursor. The pyrazole protons are expected as singlets, and the phenyl protons will exhibit the characteristic splitting pattern for a monosubstituted benzene ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-5 (pyrazole) |
| ~139.5 | ipso-C (phenyl) |
| ~129.5 | meta-C (phenyl) |
| ~128.0 | para-C (phenyl) |
| ~125.0 | C-3 (pyrazole) |
| ~120.0 | ortho-C (phenyl) |
| ~118.0 | C-4 (pyrazole) |
| ~65.0 | CH-OH |
| ~25.0 | CH₃ |
Rationale for Assignments:
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The most significant change from the ketone precursor is the disappearance of the carbonyl carbon signal (typically >190 ppm) and the appearance of the methine carbon (CH-OH) signal at a much higher field, around 65.0 ppm.[1]
-
The methyl carbon signal will also shift slightly upfield compared to the acetyl methyl carbon of the ketone.
-
The carbon signals of the pyrazole and phenyl rings will remain largely in their expected regions, with assignments based on established literature values for similar structures.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The conversion of the ketone to the alcohol is clearly evidenced by the appearance of a strong, broad O-H stretching band and the disappearance of the C=O stretching band.[3][4][5][6][7]
Experimental Protocol: IR Spectroscopy
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Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation: A thin film of the compound on a NaCl plate or as a KBr pellet.
-
Data Acquisition: 16 scans at a resolution of 4 cm⁻¹.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic/pyrazole) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic/pyrazole) |
| 1300-1000 | Strong | C-O stretch (alcohol) |
Causality behind Experimental Observations:
-
The presence of a strong and broad absorption in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[6]
-
The absence of a strong, sharp absorption around 1680-1660 cm⁻¹, which is characteristic of an aryl ketone C=O stretch, confirms the complete reduction of the starting material.[8]
-
The strong C-O stretching vibration further corroborates the presence of the alcohol functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Waters ZQ single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Sample Introduction: Infusion of a dilute solution of the sample in methanol.
Predicted Mass Spectrum Data
-
Molecular Weight: 188.23 g/mol
-
[M+H]⁺: m/z 189
-
[M+Na]⁺: m/z 211
-
Key Fragments: m/z 171 ([M-OH]⁺), m/z 145, m/z 91, m/z 77
Figure 3: Plausible ESI-MS fragmentation pathway.
Interpretation of Fragmentation:
-
The protonated molecule [M+H]⁺ is expected at m/z 189.
-
A common fragmentation pathway for benzylic alcohols is the loss of water, leading to a fragment at m/z 171 ([M-OH]⁺).[9]
-
Cleavage of the C-C bond between the pyrazole ring and the ethan-1-ol side chain can lead to various fragments.
-
The presence of a phenyl group often results in the formation of the stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.[10][11][12][13]
Summary of Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | δ ~5.00 (q, 1H, CH-OH), ~1.60 (d, 3H, CH₃) |
| ¹³C NMR | δ ~65.0 (CH-OH), ~25.0 (CH₃), absence of C=O signal |
| IR | 3600-3200 cm⁻¹ (strong, broad O-H stretch), absence of C=O stretch |
| MS (ESI+) | m/z 189 ([M+H]⁺), 171 ([M-OH]⁺) |
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the successful reduction of the ketone precursor and provide a unique spectral fingerprint for this compound. This guide serves as a valuable resource for researchers working with this and related pyrazole derivatives, enabling confident structural verification and facilitating further studies in drug discovery and development.
References
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Caption: The chemical structure highlighting the chiral center (C1 of the ethanol moiety).
